Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(3-ethoxy-4-hydroxybenzylidenamino)-
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Overview
Description
2-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group, a hydroxyl group, and a benzothiophene ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
2-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- 2-Amino-3-(4-hydroxyphenyl)propanal .
Uniqueness
What sets 2-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-16-9-12(7-8-15(16)21)11-20-18-14(10-19)13-5-3-4-6-17(13)23-18/h7-9,11,21H,2-6H2,1H3/b20-11+ |
InChI Key |
BHSJJKLQFLWLIE-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)O |
Origin of Product |
United States |
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